molecular formula C10H21NO2 B13796147 Propan-2-yl 7-aminoheptanoate CAS No. 7790-12-7

Propan-2-yl 7-aminoheptanoate

Cat. No.: B13796147
CAS No.: 7790-12-7
M. Wt: 187.28 g/mol
InChI Key: KJADKQLSEANQSZ-UHFFFAOYSA-N
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Description

Propan-2-yl 7-aminoheptanoate is a chemical compound with the molecular formula C10H21NO2. It is an ester formed from 7-aminoheptanoic acid and isopropanol. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 7-aminoheptanoate typically involves the esterification of 7-aminoheptanoic acid with isopropanol. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, under controlled temperature conditions. The general steps are as follows :

    Reactants: 7-aminoheptanoic acid and isopropanol.

    Catalyst: Sulfuric acid.

    Reaction Conditions: The mixture is heated to facilitate the esterification process.

    Purification: The product is purified through distillation and other separation techniques.

Industrial Production Methods

In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves continuous flow reactors and automated systems to ensure consistent quality and yield. The use of advanced purification methods, such as chromatography, ensures the removal of impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 7-aminoheptanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Propan-2-yl 7-aminoheptanoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including drug development.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of propan-2-yl 7-aminoheptanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 7-aminoheptanoic acid, which may interact with enzymes and receptors in biological systems. The amino group can form hydrogen bonds and ionic interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Isopropyl 7-aminoheptanoate
  • 1-Methylethyl 7-aminoheptanoate
  • Heptanoic acid derivatives

Uniqueness

Propan-2-yl 7-aminoheptanoate is unique due to its specific ester and amino functional groups, which confer distinct chemical and biological properties.

Properties

CAS No.

7790-12-7

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

propan-2-yl 7-aminoheptanoate

InChI

InChI=1S/C10H21NO2/c1-9(2)13-10(12)7-5-3-4-6-8-11/h9H,3-8,11H2,1-2H3

InChI Key

KJADKQLSEANQSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CCCCCCN

Origin of Product

United States

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